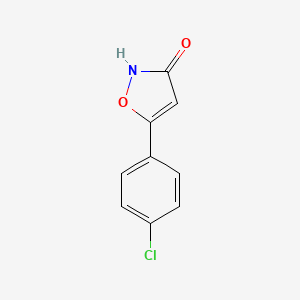

3-Hydroxy-5-(4-chlorophenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXFWMNCVTAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14723-58-1 | |

| Record name | 5-(4-chlorophenyl)-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Hydroxy 5 4 Chlorophenyl Isoxazole

Classical Approaches to Isoxazole (B147169) Synthesis

Traditional methods for synthesizing the isoxazole ring have long been established and remain valuable for their reliability and accessibility. These approaches typically involve the formation of the nitrogen-oxygen bond through condensation or cycloaddition reactions.

One of the most fundamental routes to the isoxazole nucleus is the reaction of hydroxylamine (B1172632) or its salts with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. ijpcbs.comzenodo.org The synthesis of 3-Hydroxy-5-(4-chlorophenyl)isoxazole via this method would necessitate a 1,3-dicarbonyl precursor bearing a 4-chlorophenyl group. The reaction proceeds through the initial formation of an oxime intermediate with one carbonyl group, followed by an intramolecular cyclization via dehydration to form the isoxazole ring.

A suitable precursor for this synthesis would be a β-ketoester, such as ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The reaction with hydroxylamine hydrochloride would yield the target 3-hydroxyisoxazole, which exists in tautomeric equilibrium with the isoxazol-3(2H)-one form. The regioselectivity of the cyclization is a critical factor, governed by the differential reactivity of the carbonyl groups in the precursor. mdpi.com

Table 1: Examples of Cyclocondensation for Isoxazole Synthesis

| Precursor Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Propanediones | Hydroxylamine Hydrochloride | Ethanolic medium, Reflux | Substituted Isoxazoles | ijpcbs.comzenodo.org |

| Chalcones (α,β-unsaturated ketones) | Hydroxylamine Hydrochloride | Ethanolic Sodium Hydroxide, Reflux | 3,5-Diphenylisoxazole derivatives | wpmucdn.com |

| β-Enamino Ketones | Hydroxylamine Hydrochloride | Dichloromethane, Room Temp, Ultrasound | 3-Methyl-5-phenylisoxazole derivatives | mdpi.com |

| Aryl Aldehydes, Ethyl Acetoacetate | Hydroxylamine Hydrochloride | Water, Sodium Malonate, 25°C | Isoxazol-5(4H)-ones | niscpr.res.in |

The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) is a powerful and versatile method for constructing the isoxazole ring. nih.govedu.krd This reaction is highly efficient and allows for significant diversity in the substituents at the 3- and 5-positions of the isoxazole core.

For the synthesis of this compound, two primary pathways can be envisioned:

Pathway A: The reaction of 4-chlorobenzonitrile (B146240) oxide with a dipolarophile that can introduce the 3-hydroxy group or a precursor. 4-chlorobenzonitrile oxide is typically generated in situ from 4-chlorobenzaldoxime using an oxidizing agent or from 4-chlorobenzohydroximoyl chloride via dehydrohalogenation. nih.govnih.govmdpi.com The dipolarophile could be an enol ether or an alkyne with a protected hydroxyl group.

Pathway B: The reaction of a nitrile oxide precursor for the 3-hydroxy group with 1-chloro-4-ethynylbenzene (B13528) (4-chlorophenylacetylene). For instance, ethoxycarbonylformonitrile oxide, generated from ethyl-2-chloro-2-(hydroxyimino)acetate, can react with the alkyne to produce an isoxazole with an ester group at the 3-position, which could subsequently be hydrolyzed to the desired 3-hydroxy derivative. nih.gov

A significant challenge in these reactions is controlling the regioselectivity, although reactions with terminal alkynes often yield the 3,5-disubstituted isoxazole as the major product. nih.gov

Modern and Advanced Synthetic Strategies for this compound

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally benign methods for constructing heterocyclic scaffolds, including isoxazoles.

Transition metal catalysis has been employed to improve the efficiency and regioselectivity of isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions.

Copper (Cu) Catalysis: Copper(I) catalysts are widely used to promote the cycloaddition of nitrile oxides with terminal alkynes. mdpi.comnih.gov This method, often referred to as a "click" reaction, typically proceeds at room temperature with high yields and excellent regioselectivity, exclusively affording 3,5-disubstituted isoxazoles. beilstein-journals.org A recyclable Cu/Al2O3 nanocomposite has also been developed for this transformation under solvent-free conditions. nih.gov

Ruthenium (Ru) Catalysis: Ruthenium(II) catalysts have proven effective for cycloadditions involving both terminal and internal alkynes, providing access to 3,4,5-trisubstituted isoxazoles with high regioselectivity, a feat that is often difficult to achieve under thermal conditions. nih.govbeilstein-journals.org

Palladium (Pd) Catalysis: Palladium catalysts have been utilized in the electrophilic intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org

While not specifically documented for this compound, these catalytic systems represent a powerful toolkit that could be adapted for its synthesis from appropriate precursors.

Table 2: Overview of Transition Metal-Catalyzed Isoxazole Synthesis

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Copper(I) | Nitrile Oxide + Terminal Alkyne | High regioselectivity for 3,5-isoxazoles, mild conditions (room temp). | mdpi.comnih.gov |

| Ruthenium(II) | Nitrile Oxide + Terminal/Internal Alkynes | High yields and regioselectivity for 3,5- and 3,4,5-isoxazoles. | nih.govbeilstein-journals.org |

| Palladium | Intramolecular Cyclization of Alkynes/Aldoximes | Access to 3,4,5-trisubstituted isoxazoles. | nih.govbeilstein-journals.org |

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally friendly protocols for isoxazole synthesis. These methods focus on using non-toxic solvents (especially water), minimizing waste, and avoiding heavy metal catalysts. niscpr.res.in

Key green strategies include:

Aqueous Synthesis: Performing reactions in water as the solvent, which is non-toxic, inexpensive, and can sometimes accelerate reaction rates. nih.govresearchgate.net The synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition has been successfully demonstrated in water under mild basic conditions. nih.gov

Solvent-Free Conditions: Reactions can be conducted without a solvent, for example, by using ball-milling (mechanochemistry) or by simply grinding the reactants together, which reduces waste and simplifies purification. nih.govchemicalbook.com

Metal-Free Catalysis: Utilizing organic catalysts or metal-free oxidants like sodium dichloroisocyanurate (NaDCC) to promote the reaction, thereby avoiding residual metal contamination in the final product. mdpi.comnih.gov

These approaches align with the growing demand for sustainable chemical manufacturing and could be readily applied to the synthesis of this compound.

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized many organic transformations by dramatically reducing reaction times and often improving product yields.

Microwave-Assisted Synthesis: Microwave heating can accelerate reactions by orders of magnitude compared to conventional heating. nih.gov This is due to the direct and efficient transfer of energy to the polar molecules in the reaction mixture. abap.co.in The synthesis of isoxazoles from 1,3-diones and hydroxylamine, as well as via 1,3-dipolar cycloadditions, has been shown to be significantly more efficient under microwave irradiation, with reaction times dropping from hours to minutes. zenodo.orgnih.govabap.co.in

Ultrasonication Methods: The application of ultrasound (sonochemistry) enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.com This process generates localized hot spots with extreme temperatures and pressures, leading to increased reaction rates and yields. Ultrasound has been successfully applied to various isoxazole syntheses, including multicomponent reactions and cycloadditions, often in green solvents like water, providing a synergistic green chemistry approach. mdpi.commdpi.comresearchgate.net Studies have shown that reactions under sonication can be completed in significantly shorter times (e.g., 30-45 minutes) compared to conventional stirring (1-2.5 hours). mdpi.com

Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis for Isoxazoles

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 1 - 24 hours | Moderate to Good | Well-established | mdpi.comabap.co.in |

| Microwave Irradiation | 5 - 30 minutes | Good to Excellent | Rapid heating, reduced time, improved yields. | zenodo.orgabap.co.in |

| Ultrasonication | 15 - 60 minutes | Good to Excellent | Enhanced reaction rates, applicable in green solvents. | mdpi.commdpi.com |

Regioselective and Stereoselective Synthesis of this compound and its Analogs

The synthesis of 3-hydroxyisoxazoles is often challenged by issues of regioselectivity, where the reaction can lead to the formation of isomeric byproducts. Stereoselectivity becomes a consideration in the synthesis of more complex, chiral analogs.

Regioselective Synthesis

A prevalent and widely utilized strategy for the synthesis of 3-hydroxyisoxazoles is the cyclization of a substituted β-ketoester with hydroxylamine. researchgate.netnih.gov In the context of this compound, the logical precursor is ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The reaction with hydroxylamine can, however, proceed via two different pathways, leading to the desired 3-hydroxyisoxazole or the isomeric 5-isoxazolone. researchgate.net The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH and temperature, which must be carefully controlled to favor the formation of the desired product. researchgate.net

The formation of the two regioisomers stems from the two possible points of nucleophilic attack by hydroxylamine on the β-ketoester. To enhance the yield of the 3-hydroxyisoxazole, the reaction conditions are optimized to direct the initial attack to the desired carbonyl group. researchgate.net

Another approach to control regioselectivity involves the use of β-enamino diketones as precursors. Methodologies have been developed where the regiochemical control is achieved by varying the reaction conditions and the structure of the substrate, allowing for the selective synthesis of different isoxazole regioisomers. nih.govrsc.org

The table below summarizes a general approach for the regioselective synthesis of 3-hydroxy-5-arylisoxazoles.

| Precursor Type | Key Reactants | General Conditions | Major Product | Ref. |

| β-Ketoester | Ethyl 3-aryl-3-oxopropanoate, Hydroxylamine | Controlled pH and temperature | 3-Hydroxy-5-arylisoxazole | researchgate.net |

| β-Enamino diketone | β-Enamino diketone, Hydroxylamine hydrochloride | Varies (e.g., solvent, base) | Regioisomeric isoxazoles | nih.gov |

Stereoselective Synthesis

The parent compound, this compound, is achiral and therefore, its synthesis does not involve stereoselective steps. However, the synthesis of chiral analogs, where stereocenters are present in substituents on the isoxazole ring, requires stereoselective methods.

For instance, the synthesis of novel dipeptide isosteres containing 2-isoxazolines has been achieved through a simple and stereoselective method using nitrile oxide cycloaddition as the key reaction. nih.gov This highlights that for analogs of this compound bearing chiral side chains, stereocontrol can be achieved through established asymmetric synthesis methodologies.

The development of enantioselective synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), which can be incorporated into drug analogs, showcases advanced strategies for introducing chirality. nih.gov Similar principles could be applied to the synthesis of chiral analogs of the target isoxazole.

Derivatization from Precursor Compounds

The synthesis of this compound can be viewed as a derivatization of its key acyclic precursor, ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This β-ketoester is transformed into the final heterocyclic product through cyclocondensation with hydroxylamine.

The synthesis of this precursor, ethyl 3-(4-chlorophenyl)-3-oxopropanoate, can be achieved through various standard organic reactions, such as the Claisen condensation of ethyl acetate (B1210297) with ethyl 4-chlorobenzoate.

Alternative precursor derivatization strategies for the synthesis of the isoxazole ring include:

From α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketoximes can lead to the formation of isoxazoles. This method offers an alternative pathway where the isoxazole ring is constructed from a different type of open-chain precursor.

From α,β-Acetylenic Ketones: The reaction of α,β-acetylenic ketones with hydroxylamine can also yield isoxazoles, providing another synthetic route from a different class of precursors. organic-chemistry.org

The table below provides an overview of precursor compounds and their derivatization to form isoxazole structures.

| Precursor Compound | Derivatization Method | Product |

| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Cyclocondensation with hydroxylamine | This compound |

| 1-(4-chlorophenyl)-3-aryl-2-propen-1-one oxime | Oxidative cyclization | 3-Aryl-5-(4-chlorophenyl)isoxazole |

| 1-(4-chlorophenyl)-3-propyn-1-one | Reaction with hydroxylamine | 5-(4-chlorophenyl)isoxazole |

Reaction Chemistry and Chemical Transformations of 3 Hydroxy 5 4 Chlorophenyl Isoxazole

Reactivity of the Isoxazole (B147169) Ring System in 3-Hydroxy-5-(4-chlorophenyl)isoxazole

The isoxazole ring is an electron-deficient aromatic system, which influences its susceptibility to different types of reactions. Its stability can be compromised under certain conditions, leading to ring-opening, while other conditions allow for substitution reactions that preserve the heterocyclic core.

The isoxazole ring's electron-deficient nature generally makes it resistant to electrophilic aromatic substitution compared to benzene. However, the C4 position is the most electron-rich carbon and is the typical site for such reactions. Direct electrophilic substitution on the isoxazole core of this compound can be challenging. An alternative and more common strategy involves the synthesis of the isoxazole ring with a pre-installed functional group handle, such as a halogen, at the C4 position. This is often achieved through the electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride (ICl) or bromine (Br₂).

The N-O bond in the isoxazole ring is relatively weak and serves as a trigger point for various ring-opening and rearrangement reactions, significantly enhancing the synthetic utility of this heterocycle.

Reductive Ring Cleavage : The isoxazole ring can undergo reductive cleavage to yield valuable synthetic intermediates. For instance, in the presence of copper/diamine catalysts, isoxazoles can be reductively cleaved to produce enaminones. wpmucdn.com

Base-Promoted Rearrangements : Under basic conditions, certain substituted isoxazoles can undergo rearrangement. A notable example is the Boulton–Katritzky rearrangement, observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which rearranges to form triazolyl-pyridines. beilstein-journals.org Base-promoted ring-opening can also occur, particularly in fused systems like benzo[d]isoxazoles, leading to cleavage of the isoxazole core.

Transition Metal-Catalyzed Ring-Opening : Iron(III) catalysis under microwave irradiation can induce ring-opening annulations of isoxazoles with enaminoketones or α,β-unsaturated aldehydes to selectively synthesize functionalized pyrroles and pyridines, respectively. acs.org This process involves the cleavage of the isoxazole into a nitrene intermediate. acs.org

Photochemical Rearrangements : Irradiation with UV light can induce the conversion of isoxazoles into other heterocyclic systems. A documented photochemical rearrangement transforms isoxazoles into 5-hydroxyimidazolines.

Ring-Opening Fluorination : Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent, such as Selectfluor®, can induce a ring-opening fluorination reaction. This proceeds via electrophilic fluorination followed by N–O bond cleavage to yield tertiary fluorinated carbonyl compounds.

Table 1: Ring-Opening and Rearrangement Reactions of the Isoxazole Ring

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reductive Ring Cleavage | Copper/Diamine Catalysts | Enaminones | wpmucdn.com |

| Base-Promoted Rearrangement | Base (e.g., KOH) | Rearranged Heterocycles (e.g., Triazoles) | beilstein-journals.org |

| Fe(III)-Catalyzed Annulation | Fe(III) catalyst, Microwave | Pyrroles, Pyridines | acs.org |

| Photochemical Rearrangement | UV Light | 5-Hydroxyimidazolines | |

| Ring-Opening Fluorination | Selectfluor® | Tertiary Fluorinated Carbonyls |

Transformations Involving the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position of this compound is acidic and exists in tautomeric equilibrium with its keto form, isoxazol-3(2H)-one. chemicalbook.com This tautomerism is crucial as it allows for reactions at either the oxygen atom (O-alkylation/acylation) or the nitrogen atom (N-alkylation/acylation). The regioselectivity of these reactions is highly dependent on the reagents and reaction conditions. researchgate.net

O-Alkylation vs. N-Alkylation : The reaction of 3-hydroxyisoxazoles with alkylating agents can yield either O-substituted or N-substituted products. Studies on related 3-hydroxyisoxazole-5-esters have shown that O-alkylation is strongly favored when using reagents like benzyl bromide, benzhydryl bromide, or allyl bromide. researchgate.net In contrast, methoxymethylation has been reported to yield exclusively the N-substituted isoxazolinone product. researchgate.net

Acylation and Carbamoylation : The hydroxyl group can be acylated or otherwise functionalized. For example, 3-hydroxy-5-methylisoxazole reacts with dimethyl-carbamoyl chloride in the presence of a strong base like potassium t-butoxide to form 3-oxoisoxazole-2(3H)-carboxamides, which is an N-acylation product.

Table 2: Regioselectivity in the Alkylation of 3-Hydroxyisoxazoles

| Alkylating Agent | Major Product | Minor Product | Reference |

| Benzyl Bromide | O-Alkylated Isoxazole | N-Alkylated Isoxazolinone | researchgate.net |

| Methyl Iodide | Mixture of O- and N-Alkylated | Mixture of O- and N-Alkylated | researchgate.net |

| Methoxymethyl Chloride | N-Alkylated Isoxazolinone | None | researchgate.net |

| Dimethyl-carbamoyl chloride | N-Carbamoylated Isoxazolinone | None |

Modifications on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at the C5 position offers another site for chemical modification, primarily through reactions targeting the aryl halide. Modern cross-coupling reactions are particularly well-suited for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling : The chlorine atom can be replaced by various aryl or vinyl groups using a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves an aryl boronic acid or ester as the coupling partner in the presence of a suitable base. mdpi.comresearchgate.net This allows for the synthesis of biaryl compounds, connecting the isoxazole scaffold to other aromatic systems. nih.gov

Other Palladium-Catalyzed Cross-Couplings : Other cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling (for C-C double bond formation), are also theoretically applicable for modifying the 4-chlorophenyl ring, assuming appropriate catalytic conditions are employed.

Nucleophilic Aromatic Substitution (SNAr) : While typically challenging for unactivated aryl chlorides, SNAr could be possible if the phenyl ring is further substituted with strong electron-withdrawing groups. A phenylazo group, for example, has been shown to activate ortho-positioned chlorine atoms towards nucleophilic substitution. vanderbilt.edu

Functionalization of the Isoxazole Core

Direct functionalization of the isoxazole core, particularly at the C-H bonds, has become a powerful strategy with the advent of transition metal catalysis. These methods avoid the often lengthy steps of pre-functionalization.

Palladium-Catalyzed C-H Arylation : The C-H bond at the C5 position of the isoxazole ring can be selectively activated and arylated directly using aryl iodides in a palladium-catalyzed reaction. nih.gov For isoxazoles with unsubstituted C4 and C5 positions, palladium-catalyzed double C-H bond arylation using aryl bromides can lead to C4,C5-diarylated products in a single step. researchgate.net

Sequential Catalysis for Multi-component Synthesis : Sophisticated one-pot procedures have been developed that utilize a single palladium catalyst for multiple sequential steps. For example, a four-component synthesis of biaryl-substituted isoxazoles involves an initial Sonogashira coupling to form an alkynone, followed by cyclocondensation with hydroxylamine (B1172632), and a final Suzuki coupling to functionalize the aryl ring. mdpi.com

Functionalization via Halogenation : As mentioned in section 3.1.1, a common strategy is to first introduce a halogen (e.g., iodine) at the C4 position. This 4-iodoisoxazole then serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at this position.

Theoretical and Computational Investigations of 3 Hydroxy 5 4 Chlorophenyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. For isoxazole (B147169) derivatives, these calculations are routinely used to optimize molecular geometry, analyze electronic structure, and investigate potential tautomeric forms.

The electronic structure of a molecule is key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For isoxazole-containing compounds, DFT calculations at levels such as B3LYP with a 6-311G+(d,p) basis set are employed to determine these orbital energies. mdpi.com For instance, a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, was calculated to have a HOMO-LUMO energy gap of 4.6548 eV, indicating significant stability. mdpi.com Such calculations reveal that the HOMO and LUMO are often distributed across the planar regions of the molecule, encompassing the isoxazole and phenyl rings. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from quantum chemical calculations. nih.gov It visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In MEP maps, red-colored areas denote negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive potential, usually around hydrogen atoms, and are favorable for nucleophilic attack. ajchem-a.com This analysis helps predict how the molecule will interact with other molecules and biological targets. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for an Isoxazoline Derivative Data based on a structurally similar compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate. mdpi.com

The 3-hydroxyisoxazole moiety can exist in different tautomeric forms, most commonly the hydroxyisoxazole (enol) and isoxazolone (keto) forms. The relative stability of these tautomers is influenced by factors such as the solvent environment and intramolecular hydrogen bonding. nih.gov Quantum chemical calculations are essential for determining the energies of these different forms and predicting the predominant tautomer under various conditions. mdpi.com Studies on analogous heterocyclic systems have shown that the tautomeric equilibrium can be stabilized by strong intramolecular hydrogen bonds. nih.gov

For example, investigations into the tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, a compound with a similar 3-hydroxy-heterocycle core, have explored the dynamics of enol-enol tautomerization using both NMR spectroscopy and DFT calculations. researchgate.net Such studies are critical as the specific tautomeric form of a molecule can significantly impact its biological activity and physicochemical properties. mdpi.com

Conformational analysis further explores the different spatial arrangements of the molecule's atoms. The isoxazole ring itself can adopt specific conformations; for instance, in related dihydroisoxazole (B8533529) systems, an "envelope" conformation is often observed. nih.gov The orientation of the 4-chlorophenyl group relative to the isoxazole ring is also a key conformational feature, with calculations helping to identify the most stable (lowest energy) rotational conformers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a compound and its interactions with its environment, such as a solvent or a biological receptor. acu.edu.in For a molecule like 3-Hydroxy-5-(4-chlorophenyl)isoxazole, MD simulations can be used to understand its conformational flexibility and how it might bind within a protein's active site. acu.edu.in

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with counter-ions to neutralize the charge. The simulation then calculates the trajectory of the atoms over a period of nanoseconds, revealing the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the ligand or protein upon binding. ajchem-a.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the system. ajchem-a.com

Prediction of Reactivity and Reaction Pathways

The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO gap and MEP maps, are directly used to predict a molecule's reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. nih.gov The MEP map identifies the likely sites for electrophilic and nucleophilic attack, offering predictions for how the molecule might react with other reagents. nih.gov

The reactivity of the isoxazole ring system itself is a subject of considerable study. For instance, related 3-halo-4,5-dihydroisoxazoles are known to be valuable synthetic intermediates, with their reactivity centered around the electrophilic nature of the C3 position, allowing for reactions with various nucleophiles. researchgate.net While this compound does not have a halogen at this position, understanding the inherent reactivity of the isoxazole scaffold is crucial for predicting its potential chemical transformations and metabolic pathways. researchgate.net

In Silico Screening and Molecular Docking Studies (focused on interactions, not outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the structural basis of their interaction. pensoft.net

For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis focuses on the specific interactions between the ligand and the protein's amino acid residues. ajchem-a.com Key interactions for isoxazole derivatives often include:

Hydrogen Bonding: The hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The 4-chlorophenyl ring can form hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site.

Halogen Bonding: The chlorine atom on the phenyl ring can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms.

These detailed interaction patterns provide a structural hypothesis for how the molecule might bind to a biological target, guiding further experimental studies. orientjchem.org

Table 2: Potential Intermolecular Interactions in Molecular Docking This table outlines the types of interactions that would be investigated in a typical docking study of this compound.

Structure Activity Relationship Sar Principles and Molecular Design of 3 Hydroxy 5 4 Chlorophenyl Isoxazole Analogs

Design Principles for Isoxazole (B147169) Scaffold Modification

The isoxazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. Its unique electronic and structural properties make it a valuable core for drug design. Modifications to this scaffold are guided by several key principles aimed at enhancing interactions with biological targets.

Substitution at C3 and C5 Positions: The C3 and C5 positions of the isoxazole ring are primary sites for modification. The introduction of various aryl or heteroaryl groups at these positions can significantly influence the compound's activity. For instance, in a series of isoxazole-3-carboxamide (B1603040) derivatives, substitutions on the phenyl ring at the C5 position were crucial for modulating potency. nih.gov The nature of the substituent on the aryl ring—whether electron-donating or electron-withdrawing—can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity. nih.gov

Modification of the C4 Position: The C4 position offers another avenue for structural diversification. Attaching different functional groups or linkers at this position can explore new binding pockets within a target protein. Studies on trisubstituted isoxazoles have shown that introducing linkers like ethers or alkenes at C4 can lead to increased hydrophobic interactions within the binding site, resulting in improved potency. dundee.ac.uk

Bioisosteric Replacement: Another design strategy involves the bioisosteric replacement of functional groups to improve pharmacological properties. For example, replacing a methoxy (B1213986) group with a propargyloxy group in certain bicyclic isoxazole agonists has been shown to increase muscarinic receptor affinity. researchgate.net Similarly, the isoxazole ring itself can be considered a bioisostere of other functional groups, offering a stable and synthetically accessible core structure.

Hybrid Molecule Design: This principle involves combining the isoxazole scaffold with another pharmacophore to create a hybrid molecule with potentially synergistic or multi-target activity. A series of hybrid arylisoxazole-chromenone carboxamides were designed to inhibit cholinesterase, demonstrating that linking the isoxazole core to another biologically active moiety can yield potent compounds. nih.gov

The following table summarizes key design principles and their observed effects on the biological activity of isoxazole analogs.

| Design Principle | Position of Modification | Structural Change Example | Observed Effect on Activity | Reference |

| Aryl Substitution | C5 | Introduction of a 3-nitrophenyl group | Increased acetylcholinesterase inhibitory activity | nih.gov |

| Linker Modification | C4 | Replacement of an amine linker with an ether linker | Increased thermal stabilization and binding affinity for RORγt | dundee.ac.uk |

| Bioisosteric Replacement | C3 | Replacement of a methoxy group with a propargyloxy group | Increased muscarinic receptor affinity | researchgate.net |

| Scaffold Hopping | Core | Replacement of a 1,2,4-oxadiazole (B8745197) with an isoxazole | Improved cellular activity and reduced toxicity | nih.gov |

Correlation between Structural Features and Molecular Interactions

The biological activity of 3-Hydroxy-5-(4-chlorophenyl)isoxazole analogs is directly linked to their ability to form specific interactions with target macromolecules. The key structural features—the 3-hydroxy group, the 5-(4-chlorophenyl) moiety, and the isoxazole core—all contribute to the binding profile.

Role of the 5-(4-chlorophenyl) Group: The 4-chlorophenyl substituent at the C5 position is critical for establishing specific molecular interactions. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. Furthermore, the phenyl ring itself is capable of forming several types of interactions:

Hydrophobic Interactions: The lipophilic nature of the phenyl ring allows it to fit into hydrophobic pockets within the target protein. In trisubstituted isoxazole ligands, hydrophobic effects within the allosteric-binding pocket were shown to be a key contributor to potency. dundee.ac.uk

π-Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

C-H···π Interactions: Crystal structure analyses of related compounds have confirmed the presence of C-H···π interactions, where C-H bonds from the protein interact with the face of the phenyl ring.

Contribution of the 3-Hydroxy Group: The hydroxyl group at the C3 position is a key hydrogen bond donor and acceptor. This feature allows it to form strong, directional hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or with the protein backbone. This interaction can be crucial for anchoring the ligand in the correct orientation within the binding site.

The Isoxazole Core and its Interactions: The isoxazole ring itself is not merely a scaffold but an active participant in molecular binding. The nitrogen and oxygen heteroatoms are electron-rich and can act as hydrogen bond acceptors. Crystal packing studies of isoxazole derivatives reveal the presence of weak C—H⋯O and C—H⋯N interactions, which collectively contribute to the stability of the ligand-receptor complex. researchgate.net

The table below details the correlation between specific structural features of the parent compound and the types of molecular interactions they facilitate.

| Structural Feature | Potential Molecular Interaction | Interacting Partner (Example) | Consequence of Interaction |

| 5-(4-chlorophenyl) ring | Halogen Bonding | Carbonyl oxygen of protein backbone | Increased binding affinity and selectivity |

| 5-(4-chlorophenyl) ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine residues | Stabilization within a hydrophobic pocket |

| 5-(4-chlorophenyl) ring | π-π Stacking | Phenylalanine, Tyrosine residues | Orientation and stabilization of the ligand |

| 3-Hydroxy group | Hydrogen Bond Donor/Acceptor | Serine, Aspartate, Glutamate residues | Anchoring and correct positioning of the ligand |

| Isoxazole Nitrogen | Hydrogen Bond Acceptor | Backbone N-H groups | Fine-tuning of ligand orientation |

| Isoxazole Oxygen | Hydrogen Bond Acceptor | Backbone N-H groups | Contribution to overall binding stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity. These models rely on the calculation of various molecular descriptors.

Molecular Descriptors in QSAR: Molecular descriptors are numerical values that characterize specific properties of a molecule. They can be categorized as steric, electronic, hydrophobic, or topological. In the context of this compound analogs, key descriptors would include:

Steric Descriptors: Related to the size and shape of the molecule and its substituents. Bulkier groups might be favored in large binding pockets but detrimental in sterically constrained regions.

Electronic Descriptors: Describe the electronic properties, such as electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electronegative chlorine atom and the polar hydroxy group significantly influences these descriptors.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., logP), which is crucial for membrane permeability and hydrophobic interactions with the target.

CoMFA and CoMSIA Contour Map Analysis: 3D-QSAR studies generate contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For a series of isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists, CoMFA and CoMSIA models revealed critical insights:

Steric Fields (CoMFA): Green contours indicated regions where bulky substituents would enhance activity, while yellow contours showed areas where steric bulk would be detrimental.

Electrostatic Fields (CoMFA): Blue contours highlighted regions where positive charges are favored, and red contours showed where negative charges (or electronegative atoms) would increase activity.

Hydrophobic Fields (CoMSIA): Yellow contours indicated areas where hydrophobic groups are favorable for activity, while white contours suggested that hydrophilic groups would be preferred.

Hydrogen Bond Donor/Acceptor Fields (CoMSIA): Cyan/purple contours identified favorable locations for H-bond donors, while magenta/red contours showed preferred locations for H-bond acceptors.

A 3D-QSAR study on isoxazole derivatives showed that the presence of hydrophobicity at the R₂ group and an electronegativity group at the R₃ group were crucial for their agonistic activity. This suggests that for analogs of this compound, the hydrophobic nature of the chlorophenyl ring at C5 and the electronegative character of the hydroxy group at C3 are key determinants of their biological function.

The following table summarizes the influence of key molecular descriptors as revealed by a typical 3D-QSAR study on isoxazole derivatives.

| Molecular Descriptor Field | Favorable Feature | Unfavorable Feature | Implication for this compound Design |

| Steric | Bulkier groups in specific regions (green contours) | Bulkier groups in other regions (yellow contours) | Optimize the size of substituents on the phenyl ring to fit the target pocket. |

| Electrostatic | Electronegative groups in specific regions (red contours) | Electropositive groups in specific regions (red contours) | The 3-hydroxy group and 4-chloro substituent are likely positioned in electrostatically favorable regions. |

| Hydrophobic | Hydrophobic groups in specific regions (yellow contours) | Hydrophilic groups in specific regions (yellow contours) | The 4-chlorophenyl group likely contributes favorably to hydrophobic interactions. |

| H-Bond Donor | Donor groups in specific regions (cyan contours) | N/A | The 3-hydroxy group is a key H-bond donor that can be exploited for enhanced binding. |

| H-Bond Acceptor | Acceptor groups in specific regions (magenta contours) | N/A | The isoxazole nitrogen and oxygen, and the 3-hydroxy group can act as acceptors. |

Molecular Target Identification and Mechanistic Biological Investigations Non Clinical

In Vitro Enzyme Inhibition Studies (e.g., COX enzymes, specific kinases)

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the in vitro inhibitory activity of 3-Hydroxy-5-(4-chlorophenyl)isoxazole against cyclooxygenase (COX) enzymes (COX-1 and COX-2) or any specific protein kinases. While the isoxazole (B147169) scaffold is present in various compounds investigated as COX inhibitors, no direct experimental values such as IC50 or percentage inhibition for this compound have been reported. aalto.finih.govacs.orgnih.govnih.gov

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | % Inhibition | Assay Conditions |

|---|---|---|---|

| COX-1 | Data not available | Data not available | Data not available |

| COX-2 | Data not available | Data not available | Data not available |

Receptor Binding Profiling and Affinity Determination (cellular/molecular level)

There is currently no publicly available data from receptor binding profiling studies for this compound. Consequently, its binding affinity (e.g., Ki, Kd, or IC50 values) for any specific G-protein coupled receptors (GPCRs), ion channels, transporters, or nuclear receptors has not been characterized. Studies on other isoxazole-containing molecules have explored their potential as ligands for various receptors, but this information is not directly applicable to the specific compound . nih.gov

Table 2: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki/Kd/IC50) | Assay Type |

|---|

Modulation of Cellular Pathways and Molecular Events in Model Systems

Investigations into the effects of this compound on specific cellular signaling pathways, such as the NF-κB or MAPK pathways, have not been reported in the available scientific literature. While structurally related isoxazole derivatives have been shown to modulate these inflammatory pathways in various in vitro models, no such studies have been published for this compound. nih.govnih.govsemanticscholar.orgresearchgate.netnih.govnih.gov Therefore, its ability to alter the phosphorylation status of key signaling proteins or affect other molecular events within model cell systems remains uncharacterized.

Gene Expression and Proteomic Profiling in Response to this compound (in cell lines)

No studies detailing the gene expression or proteomic profiling of cell lines in response to treatment with this compound have been identified. As a result, there is no information on which genes or proteins may be upregulated or downregulated by this compound, which is a critical step in understanding its broader cellular impact and mechanism of action. nih.govnih.govnih.gov

Table 3: Summary of Gene Expression and Proteomic Findings

| Analysis Type | Cell Line | Key Findings |

|---|---|---|

| Gene Expression Profiling | Data not available | Data not available |

Immunomodulatory Activities in In Vitro Cellular Models

Specific studies on the immunomodulatory activities of this compound in in vitro cellular models, such as human peripheral blood mononuclear cells (PBMCs), lymphocytes, or macrophage cell lines, are not available in the current body of scientific literature. Research on other isoxazole derivatives has suggested potential immunomodulatory effects, including impacts on lymphocyte proliferation and cytokine production. nih.govnih.gov However, the specific effects of this compound on immune cell function have not been experimentally determined.

Table 4: In Vitro Immunomodulatory Effects of this compound

| Immune Cell Type | Assay | Observed Effect |

|---|---|---|

| Lymphocytes | Proliferation Assay | Data not available |

Advanced Methodological Applications of 3 Hydroxy 5 4 Chlorophenyl Isoxazole

Utilization as a Chemical Probe or Tool in Biological Research

No published studies were found that describe the application of 3-Hydroxy-5-(4-chlorophenyl)isoxazole as a chemical probe. Chemical probes are powerful tools used to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. While the broader class of isoxazoles has been investigated for various therapeutic targets, the specific utility of this compound as a probe to elucidate biological pathways or validate targets has not been reported.

Integration into Fragment-Based Discovery Methodologies

There is no available data on the inclusion of this compound in fragment libraries for fragment-based drug discovery (FBDD). FBDD is a powerful method for identifying lead compounds by screening low-molecular-weight fragments for weak binding to a biological target. nih.govresearchgate.net Although the isoxazole (B147169) ring is a common motif in medicinal chemistry, the specific use of this compound as a starting fragment for hit-to-lead campaigns is not documented in the reviewed literature.

Future Research Directions and Unresolved Questions

Development of Novel and Sustainable Synthetic Routes for 3-Hydroxy-5-(4-chlorophenyl)isoxazole

Current synthetic strategies for isoxazoles often rely on methods such as 1,3-dipolar cycloaddition and condensation reactions. nih.govresearchgate.netnih.gov A widely utilized approach for synthesizing 3-hydroxyisoxazoles involves the cyclization of β-ketoesters with hydroxylamine (B1172632). tandfonline.comresearchgate.net However, a significant challenge in this method is controlling the regioselectivity to favor the desired 3-hydroxy isomer over the 5-isoxazolone byproduct. researchgate.net Future research should prioritize the development of novel synthetic routes for this compound that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

The exploration of metal-free synthetic pathways presents a particularly promising avenue. nih.gov While metal catalysts like copper(I) and ruthenium(II) have been employed in isoxazole (B147169) synthesis, they are associated with high costs, toxicity, and difficulties in removal from the final product. nih.gov Investigating methodologies that utilize solid support, microwave-assisted synthesis, or ultrasonication could lead to more environmentally benign and efficient production of this compound. nih.govnih.gov Furthermore, the development of one-pot multicomponent reactions, which can reduce waste and improve atom economy, is a key area for future synthetic exploration. mdpi.com

A critical unresolved question is the optimal, scalable, and sustainable synthesis of the specific precursor, a β-ketoester bearing a 4-chlorophenyl group, which is essential for the hydroxylamine condensation route. Research into novel methods for the construction of this key intermediate is therefore a prerequisite for advancing the synthesis of the target compound.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The isoxazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgresearchgate.net However, the specific molecular mechanisms of action for this compound are largely uncharacterized. Future research must focus on identifying its biological targets and elucidating the downstream signaling pathways it modulates.

Initial investigations could involve broad-spectrum screening against various cell lines and microbial strains to identify potential therapeutic areas. ijpca.org For instance, given the known anticancer properties of some isoxazoles, evaluating the antiproliferative activity of this compound against a panel of human cancer cell lines would be a logical starting point. nih.gov Subsequent studies should then aim to identify the specific enzymes or receptors with which the compound interacts. The 3-hydroxyisoxazole moiety can act as a hydrogen bond donor and acceptor, suggesting potential interactions with the active sites of various enzymes. researchgate.net

A significant unresolved question is whether this compound undergoes metabolic bioactivation in biological systems. Some isoxazole-containing compounds are known to be metabolized into reactive intermediates. nih.gov Investigating the metabolic fate of this specific compound is crucial for understanding its potential efficacy and toxicity.

Exploration of New Chemical Transformations and Derivatizations

The functional groups of this compound, namely the acidic 3-hydroxy group and the reactive positions on the isoxazole and phenyl rings, offer numerous opportunities for chemical modification. Future research should systematically explore the derivatization of this scaffold to generate a library of analogs with potentially improved biological activities or physicochemical properties.

The 3-hydroxy group can be readily acylated, alkylated, or sulfonylated to produce a range of esters, ethers, and sulfonates. These modifications would alter the compound's acidity, lipophilicity, and hydrogen bonding capacity, which could in turn modulate its biological activity. Furthermore, electrophilic substitution reactions on the 4-position of the isoxazole ring could introduce additional functional groups, providing further avenues for structural diversification. researchgate.net

A key unresolved question is the structure-activity relationship (SAR) for this particular isoxazole scaffold. By synthesizing a diverse range of derivatives and evaluating their biological activities, it will be possible to build a comprehensive SAR model. researchgate.netnih.govrsc.org This model would be invaluable for guiding the design of future analogs with enhanced potency and selectivity.

Advanced Computational Methodologies for Predictive Modeling

In silico approaches are powerful tools in modern drug discovery and can be leveraged to accelerate the investigation of this compound. Future research should employ advanced computational methodologies to predict the compound's properties, identify potential biological targets, and guide the design of new analogs.

Density Functional Theory (DFT) calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. mdpi.com This information can provide insights into its reactivity and potential intermolecular interactions. Molecular docking studies can be performed to predict the binding affinity of this compound and its derivatives to the active sites of known biological targets. researchgate.netmdpi.com

A significant unresolved question that can be addressed through computational modeling is the development of a robust Quantitative Structure-Activity Relationship (QSAR) model for this class of compounds. nih.govnih.gov By correlating the structural features of a series of analogs with their biological activities, a predictive QSAR model can be built to guide the synthesis of new derivatives with improved therapeutic potential. nih.gov

Design and Synthesis of Functional Analogs with Tuned Properties

The culmination of the aforementioned research directions will be the rational design and synthesis of functional analogs of this compound with precisely tuned properties. By integrating the knowledge gained from synthetic explorations, mechanistic studies, derivatization efforts, and computational modeling, it will be possible to create novel molecules with optimized efficacy, selectivity, and pharmacokinetic profiles.

For example, if initial biological screening reveals promising anti-inflammatory activity, analogs could be designed to enhance this property while minimizing potential off-target effects. This could involve modifying the substitution pattern on the 4-chlorophenyl ring or introducing different functional groups at the 3-position of the isoxazole ring. The synthesis of isoxazole-containing curcuminoids is one example of how the isoxazole scaffold can be incorporated into other known bioactive molecules to create hybrid compounds with potentially synergistic effects. researchgate.net

A central unresolved question is the identification of the optimal "pharmacophore" within the this compound scaffold for a given biological activity. The systematic design, synthesis, and biological evaluation of a diverse library of analogs will be essential to answer this question and to unlock the full therapeutic potential of this promising class of molecules.

Q & A

Q. Basic

- X-ray Crystallography : Resolves bond lengths (e.g., C2–C9: 1.359 Å) and torsional angles (e.g., 38.32° between chlorophenyl and isoxazole planes) to confirm spatial arrangement .

- Spectroscopy :

- FTIR/FT-Raman : Identifies functional groups (e.g., O–H stretching at ~3200 cm⁻¹).

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- DFT Calculations : Predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) and validate experimental data .

How does the position of the chlorophenyl substituent influence biological activity?

Advanced

The substituent’s position (3- vs. 5-) on the isoxazole ring significantly alters enzyme inhibition:

- Glutathione Reductase (GR) : 3-(4-Chlorophenyl)isoxazole (IC₅₀: 0.059 μM) is twice as potent as the 5-substituted analog due to uncompetitive binding to the enzyme-substrate complex .

- Structure-Activity Relationship (SAR) : The 3-position enhances π-π stacking with aromatic residues in GR’s active site, while the 5-position reduces steric complementarity .

Methodological Insight : Compare IC₅₀ and inhibition types (competitive vs. uncompetitive) using Lineweaver-Burk plots .

What methodologies are used to study enzyme inhibition by this compound?

Q. Advanced

- Inhibition Assays :

- GR/GST Activity : Measure NADPH oxidation (GR) or CDNB conjugation (GST) with varying inhibitor concentrations .

- IC₅₀ Determination : Dose-response curves fitted to logistic models (e.g., 3-(4-chlorophenyl)isoxazole IC₅₀ = 0.059 μM for GR) .

- Inhibition Mechanisms :

- Uncompetitive (GR) : Binds only to the enzyme-substrate complex (KI = 0.011 μM) .

- Competitive (GST) : Binds to the active site (e.g., 3-(4-bromophenyl)isoxazole, KI = 0.059 μM) .

How do computational methods like DFT contribute to understanding its properties?

Q. Advanced

- Electronic Properties : DFT calculates dipole moments (e.g., 4.66 Debye) and polarizability, predicting solubility and reactivity .

- Vibrational Spectra : Match experimental FTIR/Raman data to theoretical modes (e.g., C–Cl stretching at 680 cm⁻¹) .

- Molecular Docking : Simulate binding poses with GR/GST active sites, highlighting halogen-bond interactions (e.g., Cl···His residues) .

What stability considerations are important in experimental design?

Q. Basic

- pH-Dependent Stability : Use RP-HPLC to monitor degradation under acidic/alkaline conditions (e.g., impurity formation at pH 9.0) .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for crystalline forms) .

- Crystallization : Solvent selection (e.g., ethanol vs. DCM) affects polymorph formation and shelf life .

How to analyze contradictory data in SAR studies?

Advanced

Case Study : 3-(4-Bromophenyl)isoxazole inhibits GST (IC₅₀: 0.099 μM) more effectively than 3-(4-chlorophenyl)isoxazole (IC₅₀: 0.20 μM) despite similar structures.

- Hypothesis : Bromine’s larger van der Waals radius enhances hydrophobic interactions in GST’s substrate-binding pocket .

- Validation : Mutagenesis (e.g., His→Ala substitutions) or X-ray crystallography to map binding sites .

What are the implications of halogen substituent variations on enzyme inhibition?

Advanced

Halogens modulate inhibition via:

-

Electronegativity : Cl (3.0) vs. Br (2.8) affects hydrogen-bonding and charge transfer.

-

Steric Effects : Br’s larger size improves fit in GST’s hydrophobic pocket .

-

Data Example :

Compound Enzyme IC₅₀ (μM) Inhibition Type 3-(4-Cl)isoxazole GR 0.059 Uncompetitive 3-(4-Br)isoxazole GST 0.099 Competitive 5-(4-Cl)isoxazole GR 0.118 Noncompetitive

What spectroscopic techniques are used for purity assessment?

Q. Basic

- HPLC-MS : Quantifies impurities (e.g., ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate at 0.5% w/w) .

- ¹³C NMR : Detects trace solvents (e.g., DMSO-d6 at δ 39.5 ppm) .

- Elemental Analysis : Confirms C/H/N/O ratios within ±0.3% of theoretical values .

How to design analogs to optimize physicochemical properties?

Q. Advanced

- Bioisosteric Replacement : Substitute Cl with CF₃ to enhance metabolic stability .

- Heterocycle Fusion : Spirocyclic isoxazole-pyrrolidine hybrids improve bioavailability (e.g., logP reduction from 4.6 to 3.2) .

- Crystallography-Guided Design : Modify substituent angles (e.g., <40° dihedral) to enhance π-π stacking in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.